Tazettine
CAS No.: 507-79-9
Cat. No.: VC20762482
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol
Purity: 95 %
* For research use only. Not for human or veterinary use.

CAS No. | 507-79-9 |
---|---|
Molecular Formula | C18H21NO5 |
Molecular Weight | 331.4 g/mol |
IUPAC Name | 18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol |
Standard InChI | InChI=1S/C18H21NO5/c1-19-9-18(20)17(4-3-12(21-2)6-16(17)19)13-7-15-14(22-10-23-15)5-11(13)8-24-18/h3-5,7,12,16,20H,6,8-10H2,1-2H3 |
Standard InChI Key | YLWAQARRNQVEHD-UHFFFAOYSA-N |
Isomeric SMILES | CN1C[C@@]2([C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O |
SMILES | CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O |
Canonical SMILES | CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O |
Appearance | White powder |
Overview of Tazettine
Tazettine is a naturally occurring indole alkaloid primarily derived from plants in the Amaryllidaceae family, particularly from species such as Narcissus tazetta and Crinum moorei. Its chemical structure is characterized by the molecular formula
and a molecular weight of approximately 331.36 g/mol. Tazettine is recognized for its potential pharmacological properties, including effects on nicotinic acetylcholine receptors, which have implications for neurological studies and treatments.
Biological Activity
Research indicates that Tazettine exhibits significant biological activity, particularly as an acetylcholinesterase inhibitor. This property positions it alongside other notable alkaloids such as galanthamine, which is widely studied for its role in treating Alzheimer's disease.
Pharmacological Effects
The pharmacological profile of Tazettine includes:
-
Nicotinic Acetylcholine Receptor Modulation: Studies have shown that Tazettine interacts with nicotinic acetylcholine receptors, influencing their activity and potentially contributing to cognitive enhancement effects.
-
Neuroprotective Properties: Preliminary research suggests that Tazettine may offer neuroprotective benefits, which could be relevant in the context of neurodegenerative diseases.
Comparative Studies
In comparative studies involving other alkaloids from the Amaryllidaceae family, Tazettine's effects were documented as follows:
Compound | IC50 Values (nM) | Significance Level |
---|---|---|
Galanthamine | 276 ± 39 | p < 0.0001 |
Tazettine | 332 ± 149 | Not significantly different from others (p > 0.05) |
These results highlight Tazettine's competitive profile against other compounds, suggesting its potential utility in therapeutic settings.
Extraction and Analysis
Tazettine can be extracted from various plant sources using methods such as gas chromatography-mass spectrometry (GC-MS). Recent studies have employed advanced techniques like probe electrospray ionization mass spectrometry to confirm the presence of Tazettine in Narcissus tazetta samples.
Extraction Data
The following table summarizes the extraction results of alkaloids from Narcissus tazetta:
Alkaloid | Ion Species | Theoretical m/z | Measured m/z | Error (mDa) |
---|---|---|---|---|
Galanthamine | Protonated | 288.1594 | 288.1600 | 0.6 |
Lycorine | Protonated | 288.1230 | 288.1235 | 0.5 |
Tazettine | Protonated | 332.1493 | 332.1496 | 0.3 |
This data underscores the precision of modern analytical techniques in identifying and quantifying bioactive compounds.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume